molecular formula C17H19N7S B15114941 2-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile

2-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile

Cat. No.: B15114941
M. Wt: 353.4 g/mol
InChI Key: RIXOOQZKQJENNB-UHFFFAOYSA-N
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Description

2-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with a cyclopenta[d]pyrimidine core, a piperazine ring, and a pyrimidine-4-carbonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

2-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile is unique due to the presence of the methylsulfanyl group and the combination of the cyclopenta[d]pyrimidine and piperazine rings. This unique structure contributes to its distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C17H19N7S

Molecular Weight

353.4 g/mol

IUPAC Name

2-[4-(2-methylsulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile

InChI

InChI=1S/C17H19N7S/c1-25-17-21-14-4-2-3-13(14)15(22-17)23-7-9-24(10-8-23)16-19-6-5-12(11-18)20-16/h5-6H,2-4,7-10H2,1H3

InChI Key

RIXOOQZKQJENNB-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(CCC2)C(=N1)N3CCN(CC3)C4=NC=CC(=N4)C#N

Origin of Product

United States

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